![molecular formula C19H18N2O3S B279034 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression and activation of EGFR have been linked to the development and progression of various cancers, including lung, breast, and colon cancer. Therefore, AG-1478 has been extensively studied as a potential anti-cancer drug.
Mechanism of Action
2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid selectively targets the ATP-binding site of EGFR, thereby inhibiting its tyrosine kinase activity. This leads to the inhibition of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are crucial steps in the metastatic process. In addition, 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid is its selectivity for EGFR, which reduces the risk of off-target effects. However, 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid has a relatively short half-life and requires high concentrations to achieve its maximum effect. This can limit its use in certain experimental settings.
Future Directions
1. Combination therapy: 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid has been shown to enhance the efficacy of radiation therapy and chemotherapy. Future studies could investigate the potential of 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid in combination with other targeted therapies, such as immune checkpoint inhibitors.
2. Drug delivery: The short half-life of 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid could be overcome by developing novel drug delivery systems, such as nanoparticles or liposomes.
3. Resistance mechanisms: Resistance to EGFR inhibitors, including 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid, is a major challenge in cancer treatment. Future studies could investigate the molecular mechanisms underlying resistance and develop strategies to overcome it.
4. Biomarker identification: Biomarkers that predict the response to EGFR inhibitors, such as 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid, could be identified to improve patient selection and treatment outcomes.
Synthesis Methods
The synthesis of 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid involves several steps, including the reaction of 2-aminobenzoic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. The final product is obtained by the reaction of the intermediate with methyl isocyanate. The overall yield of the synthesis is around 30%.
Scientific Research Applications
2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid has been extensively studied for its potential as an anti-cancer drug. In vitro studies have shown that 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid inhibits the growth and proliferation of various cancer cell lines, including lung, breast, and colon cancer. In vivo studies have also demonstrated the efficacy of 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid in reducing tumor growth and metastasis in animal models of cancer.
properties
Product Name |
2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid |
|---|---|
Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid |
InChI |
InChI=1S/C19H18N2O3S/c1-10-4-6-13(19(23)24)14(7-10)17(22)21-18-15(9-20)12-5-3-11(2)8-16(12)25-18/h4,6-7,11H,3,5,8H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
JUMPOXQAJQLBHD-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC(=C3)C)C(=O)O |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC(=C3)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



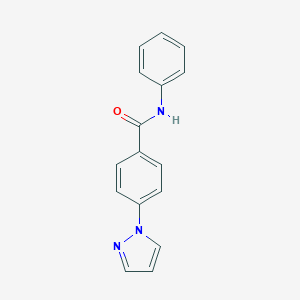

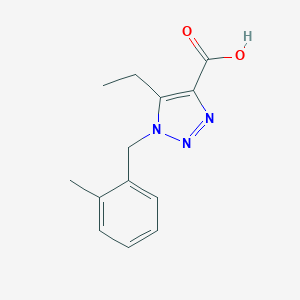
![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)
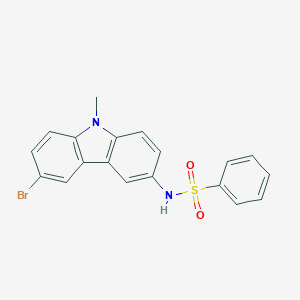
![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)
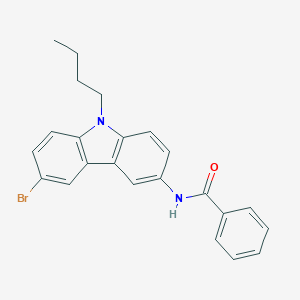
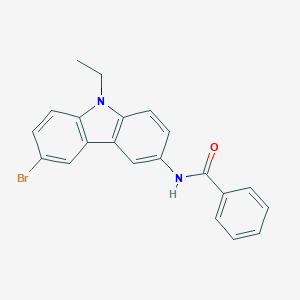
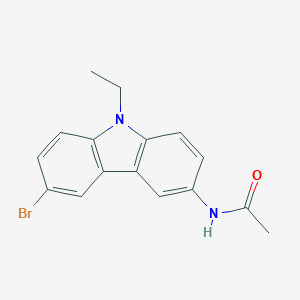
![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)